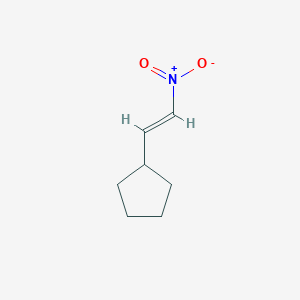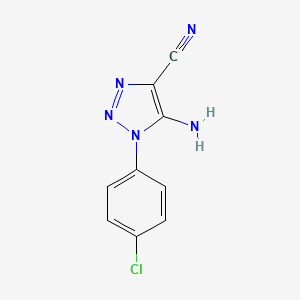
Continentalic acid
概要
説明
コンチネンタル酸は、北東アジアに広く分布する植物であるオニシダの根から得られるジテルペノイド化合物です。 この化合物は、抗炎症、抗菌、抗がん活性をはじめとする多様な薬理作用により、注目を集めています .
作用機序
コンチネンタル酸は、様々な分子標的と経路を通じてその効果を発揮します:
抗菌活性: 細菌の細胞膜合成、細胞分裂、炭水化物代謝に関与する遺伝子の発現を調節します.
抗炎症活性: インターロイキン-1β、シクロオキシゲナーゼ-2、誘導型一酸化窒素合成酵素などの炎症性サイトカインや酵素の産生を阻害します.
抗がん活性: 生存促進Bcl-2ファミリーメンバーの発現を抑制し、ミトコンドリア膜電位の解離とエフェクターカスパーゼ活性の活性化につながります.
類似の化合物との比較
類似の化合物
カウレン酸: オニシダに含まれる別のジテルペノイドで、抗菌作用と抗炎症作用が似ています.
デヒドロアビエチン酸: 抗菌作用と抗腫瘍作用を持つ三環式ジテルペノイドです.
独自性
コンチネンタル酸は、強力な抗リウマチ作用と、ロフルミラストなどの他の治療薬との相乗作用により抗がん効果が向上することによってユニークです . その多様な薬理作用プロファイルは、様々な科学的および医学的用途において貴重な化合物となっています。
生化学分析
Biochemical Properties
Continentalic acid plays a significant role in biochemical reactions, particularly in its interaction with bacterial cells. It has been found to exhibit antibacterial activity against methicillin-susceptible Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations ranging from 8 to 16 micrograms per milliliter . The compound interacts with bacterial cell walls, disrupting their integrity and leading to cell death. Additionally, this compound has been shown to induce apoptosis in B cell lymphoma cells, suggesting its potential as an anti-cancer agent .
Cellular Effects
This compound influences various cellular processes and functions. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound induces apoptosis in B cell lymphoma cells by activating caspase pathways and increasing the production of reactive oxygen species . It also improves renal function and reduces oxidative stress in a mouse model of renal injury induced by Escherichia coli and lipopolysaccharides . These effects highlight the compound’s potential therapeutic applications in treating bacterial infections and certain types of cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. In bacterial cells, it binds to cell wall components, disrupting their synthesis and leading to cell death . In mammalian cells, this compound activates caspase pathways, leading to apoptosis . It also reduces oxidative stress by decreasing malondialdehyde and peroxidase levels, nitric oxide production, and neutrophil infiltration in renal tissues . These molecular interactions underline the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . In in vitro studies, the antibacterial activity of this compound remains consistent over time, while in in vivo studies, its effects on renal function and oxidative stress are sustained over several weeks . These findings suggest that this compound maintains its biological activity over time, making it a reliable compound for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, this compound can induce apoptosis in B cell lymphoma cells and improve renal function in mouse models of renal injury
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as caspases, which play a crucial role in apoptosis . The compound also affects metabolic flux by reducing malondialdehyde and peroxidase levels, nitric oxide production, and neutrophil infiltration in renal tissues . These interactions highlight the compound’s role in modulating oxidative stress and inflammatory responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as renal tissues, where it exerts its therapeutic effects . These findings suggest that this compound has a targeted distribution pattern, which may enhance its efficacy in treating specific conditions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In bacterial cells, it localizes to the cell wall, where it disrupts cell wall synthesis . In mammalian cells, this compound accumulates in the mitochondria, where it induces apoptosis by activating caspase pathways . These localization patterns underline the compound’s targeted mechanism of action.
準備方法
合成経路と反応条件
コンチネンタル酸は、通常、超音波支援抽出法を用いてオニシダの根から抽出されます。 最適な抽出条件は、溶媒として100%エタノールを使用し、抽出温度33℃、抽出時間28分です . コンチネンタル酸の収率は、高速液体クロマトグラフィーとUV検出を組み合わせた方法で分析・定量されます .
工業生産方法
工業的な設定では、コンチネンタル酸は、改変された薄膜水和法を用いて製造することができます。 この方法は、ユーカリ油などの浸透促進剤を含むカルボポールゲルに埋め込まれた、コンチネンタル酸を負荷したトランスフェロソームを開発することを伴います . このアプローチは、最適な封入効率と持続的な薬物放出パターンを保証します .
化学反応の分析
反応の種類
コンチネンタル酸は、酸化、還元、置換などの様々な化学反応を起こします。これらの反応は、化合物の構造を改変し、その薬理作用を強化するために不可欠です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化反応は、しばしば臭素または塩素などの試薬を使用します。
生成される主な生成物
これらの反応から生成される主な生成物には、コンチネンタル酸の様々な酸化、還元、置換誘導体が含まれ、それぞれがユニークな薬理作用を示します .
科学研究への応用
コンチネンタル酸は、幅広い科学研究分野で応用されています:
化学: 他の生物活性化合物を合成するための前駆体として使用されます。
生物学: ミュータンス菌や黄色ブドウ球菌など、いくつかの細菌に対して抗菌活性を示します.
科学的研究の応用
Continentalic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Demonstrates anti-inflammatory and anticancer activities, making it a potential therapeutic agent for conditions like rheumatoid arthritis and B-cell lymphoma
Industry: Utilized in the development of topical gels and other pharmaceutical formulations.
類似化合物との比較
Similar Compounds
Kaurenoic acid: Another diterpenoid from Aralia continentalis with similar antibacterial and anti-inflammatory properties.
Dehydroabietic acid: A tricyclic diterpenoid with antimicrobial and anti-tumor activities.
Uniqueness
Continentalic acid is unique due to its potent anti-arthritic activity and its ability to synergize with other therapeutic agents, such as roflumilast, for enhanced anticancer effects . Its diverse pharmacological profile makes it a valuable compound for various scientific and medical applications.
特性
IUPAC Name |
(1R,4aS,4bR,7R,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-XIHRTOKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)










![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)

